molecular formula C11H21BF4N2 B6359853 1-Heptyl-3-methylimidazolium tetrafluoroborate, 99% CAS No. 244193-51-9

1-Heptyl-3-methylimidazolium tetrafluoroborate, 99%

Cat. No.: B6359853
CAS No.: 244193-51-9
M. Wt: 268.10 g/mol
InChI Key: VITNBCYUDKZQPG-UHFFFAOYSA-N
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Description

1-Heptyl-3-methylimidazolium tetrafluoroborate is a type of ionic liquid . It is part of a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . The compound is air and water stable .


Molecular Structure Analysis

The molecular formula of 1-Heptyl-3-methylimidazolium tetrafluoroborate is C11H21BF4N2 . The molecular weight is 268.10 . Detailed structural analysis or 3D structure information was not found in the search results.


Physical and Chemical Properties Analysis

1-Heptyl-3-methylimidazolium tetrafluoroborate is a liquid at room temperature . The compound has a molecular weight of 268.10 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Safety and Hazards

While specific safety and hazard information for 1-Heptyl-3-methylimidazolium tetrafluoroborate was not found in the search results, it’s important to handle all chemicals with care and follow appropriate safety protocols. For a similar compound, 1-Ethyl-3-methylimidazolium tetrafluoroborate, hazard statements include H302 - H411, indicating that it may be harmful if swallowed and may cause long-term adverse effects in the aquatic environment .

Mechanism of Action

Target of Action

1-Heptyl-3-methylimidazolium tetrafluoroborate is an ionic liquid They are often used as solvents and catalysts in various chemical reactions .

Mode of Action

The mode of action of 1-Heptyl-3-methylimidazolium tetrafluoroborate is primarily through its properties as an ionic liquid. It can enhance the solubility of other compounds, increase reaction rates, and even alter the selectivity of certain reactions . The exact interactions with its targets can vary widely depending on the specific application.

Biochemical Pathways

As an ionic liquid, it is primarily used in industrial and synthetic chemistry applications rather than biological systems .

Result of Action

The molecular and cellular effects of 1-Heptyl-3-methylimidazolium tetrafluoroborate’s action are largely dependent on the specific chemical reactions it is involved in. As a solvent or catalyst, it can facilitate a wide range of chemical transformations .

Properties

IUPAC Name

1-heptyl-3-methylimidazol-3-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.BF4/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;2-1(3,4)5/h9-11H,3-8H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITNBCYUDKZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCN1C=C[N+](=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244193-51-9
Record name 1H-Imidazolium, 3-heptyl-1-methyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244193-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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